molecular formula C4H7N B1215125 N-Propyl Isocyanide CAS No. 627-36-1

N-Propyl Isocyanide

Cat. No. B1215125
CAS RN: 627-36-1
M. Wt: 69.11 g/mol
InChI Key: FFDKYFGBIQQMSR-UHFFFAOYSA-N
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Description

Synthesis Analysis

A more sustainable synthesis of isocyanides, including N-Propyl Isocyanide, involves the dehydration of formamides with phosphorus oxychloride in the presence of triethylamine as solvent at 0 °C . The product isocyanides were obtained in high to excellent yields in less than 5 minutes . This method offers several advantages including increased synthesis speed, relatively mild conditions, and rapid access to large numbers of functionalized isocyanides .


Molecular Structure Analysis

The molecular structure of N-Propyl Isocyanide is characterized by a C-N distance of 115.8 pm in isocyanides . The C-N-C angles are near 180° . Isocyanides are described by two resonance structures, one with a triple bond between the nitrogen and the carbon and one with a double bond between .


Chemical Reactions Analysis

Isocyanides, including N-Propyl Isocyanide, are known for their unique reactivity. They can undergo a four-component reaction (U-4CR), which is a one-pot reaction accomplished just by mixing amines, carbonyl compounds, suitable acids, and isocyanides . They can also exhibit visible-light photocatalytic activity in the oxidative functionalization of C(sp3)−H bonds .


Physical And Chemical Properties Analysis

N-Propyl Isocyanide is a colorless liquid with a pungent odor . It is very toxic by ingestion and may be toxic by skin absorption and inhalation . It is insoluble in water but reacts with water to produce a toxic vapor .

Scientific Research Applications

Metal-Catalyzed C-H Functionalization

Isocyanides, including N-Propyl Isocyanide, are instrumental in metal-catalyzed C-H functionalization, a process with broad synthetic potential. These substances are valuable in organic chemistry due to their role in multicomponent reactions like the Passerini and Ugi processes. The use of suitable metal catalysts allows for the selective activation of various C-H bonds under mild conditions, enhancing drug discovery, organic synthesis, and materials science (Song & Xu, 2017).

Multicomponent Reactions

Isocyanides have a significant history in multicomponent reactions (MCRs), which are vital in creating diverse chemical compounds. The four-component reaction of isocyanides (U-4CR) involves mixing amines, carbonyl compounds, suitable acids, and isocyanides. This chemistry has become increasingly popular in industry for discovering new products (Ugi, Werner, & Dömling, 2003).

Drug Discovery

Isocyanide-based multicomponent reactions (IMCRs) are instrumental in drug discovery, enabling the development of agents against various diseases and the probing of biological targets. IMCRs have been effective in targeting enzymes, GPCRs, ion channels, and in infectious disease control (Akritopoulou‐Zanze, 2008).

Rotational Spectrum Analysis

The rotational spectrum of propynyl isocyanide, a related compound, has been studied, providing insights into molecular structures and properties. This research contributes to understanding the fundamental characteristics of isocyanide compounds (Gripp et al., 2000).

Palladium-Catalyzed Cascade Sequences

Isocyanides, including N-Propyl Isocyanide, play a crucial role in palladium-catalyzed cascade sequences. These sequences are significant in chemical synthesis, offering efficient methods to prepare various systems (Lang, 2013).

Medicinal Chemistry

Isocyanides exhibit potent biological activity in medicinal chemistry, including antibacterial, antifungal, antimalarial, antifouling, and antitumoral properties. They are increasingly considered for use in drug design due to their metal coordinating properties (Massarotti et al., 2021).

Multicomponent Chemistry

Trityl isocyanide, a variant, demonstrates versatility in multicomponent chemistry, aiding in the preparation of N-acyl amino acids and free imidazo[1,2-a]pyridin-3-amines (Cioc et al., 2016).

Computational Studies

Computational studies on the reaction between isocyanides and carboxylic acids offer insights into their reaction mechanisms, contributing to the understanding of isocyanide reactivity (Marcelli & Himo, 2008).

Palladium-Catalyzed Isocyanide Insertions

Isocyanides are employed in palladium-catalyzed isocyanide insertions, a rapidly expanding field in organic synthesis, facilitating the creation of nitrogen-containing chemicals (Collet et al., 2020).

Sustainable Chemistry

Improved synthesis methods for isocyanides have enabled novel chemical explorations, contributing to green chemistry initiatives (Patil, Ahmadianmoghaddam, & Dömling, 2020).

Safety And Hazards

N-Propyl Isocyanide is highly flammable and may react with water slowly to produce a toxic cyanide vapor . It is toxic by inhalation, ingestion, or contact with skin or eyes . It is incompatible with many classes of compounds, reacting exothermically to release toxic gases .

properties

IUPAC Name

1-isocyanopropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N/c1-3-4-5-2/h3-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFDKYFGBIQQMSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC[N+]#[C-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10211761
Record name Propyl isocyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10211761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

69.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Propyl Isocyanide

CAS RN

627-36-1
Record name Propane, 1-isocyano-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=627-36-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propyl isocyanide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627361
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propyl isocyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10211761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-PROPYL ISOCYANIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5E1K8OTJ0C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Propyl Isocyanide
Reactant of Route 2
N-Propyl Isocyanide

Citations

For This Compound
66
Citations
MJ Fuller, EB Wilson - Journal of Molecular Spectroscopy, 1975 - Elsevier
The microwave spectrum of n-propyl isocyanide has revealed the existence of two rotational isomers, trans (methyl trans to the isocyanide substituent), and gauche. Plausible structures …
Number of citations: 12 www.sciencedirect.com
JB Moffat - Journal of Molecular Structure, 1978 - Elsevier
… spectrum of n-propyl isocyanide (CH&H&H2NC) which is, of course, ally1 isocyanide with the ethylenic group hydrogenated. In contrast to ally1 cyanide, n-propyl isocyanide is found to …
Number of citations: 16 www.sciencedirect.com
M Krüger, H Dreizler - Zeitschrift für Naturforschung A, 1992 - degruyter.com
… gauche-n-propyl isocyanide and V3 = 2.954(22) kcal/mol for transn-propyl isocyanide. The … (15) kHz; the constants of trans-n-propyl isocyanide were determined to be xaa = 268.1 (71) …
Number of citations: 12 www.degruyter.com
RG Gillis, JL Occolowitz - Spectrochimica Acta, 1963 - Elsevier
The frequency of the isocyanide fundamental stretching mode is greater, and its intensity is slightly less in chloroform and pentachloroethane than in carbon tetrachloride. This is …
Number of citations: 20 www.sciencedirect.com
RD Smith - 1999 - search.proquest.com
… The crystal structure of the n-propyl isocyanide complex showed an "open and closed" dual conformation of the His64 (E7) swinging door, with a roughly equal population of ligand …
Number of citations: 16 search.proquest.com
SL Berets - 1990 - elibrary.ru
… Like the smaller isocyanides, the reaction of n-propyl isocyanide exhibits a dramatic … isocyanide reaction is smaller than that from n-propyl isocyanide. The relative yields from the propyl …
Number of citations: 0 elibrary.ru
A Lein, L Pauling - Proceedings of the National Academy of …, 1956 - National Acad Sciences
… We have determined equilibrium constants for combination ofhorse myoglobin with ethyl isocyanide, n-propyl isocyanide, isopropyl isocyanide, and t-butyl isocyanide and have …
Number of citations: 40 www.pnas.org
NCBHB nCH - … , Editorial Board STANLEY KIRSCHNER Wayne State … - library.navoiy-uni.uz
… of n-propyl isocyanide. Þ An ice bath is placed around the flask, and the n-propyl isocyanide … The n-propyl isocyanide is prepared by the method of Jackson and McKusick,“ using 490 g.(…
Number of citations: 2 library.navoiy-uni.uz
K Ruckpaul, H Rein, O Ristau, GR Jänig… - Biochimica et Biophysica …, 1971 - Elsevier
… of several anions, such as ATP, 2,3-diphosphoglycerate, inositol hexaphosphate, K4IFe(CN)61 and K3[Co(CN)61, on the 0 2 binding of Hb A and the binding of n-propyl isocyanide to …
Number of citations: 32 www.sciencedirect.com
KA Johnson - 1993 - search.proquest.com
… The isocyano nitrogen atoms and alkyl carbon atoms of the pH 7.0 methyl, ethyl and npropyl isocyanide complexes have similar B-factors, whereas the B-factors for the ligand atoms in …
Number of citations: 11 search.proquest.com

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